molecular formula C18H14N2O2S B2495392 (9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate CAS No. 412948-07-3

(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate

Cat. No.: B2495392
CAS No.: 412948-07-3
M. Wt: 322.38
InChI Key: JWHZDZGNELTVOI-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a thiazole ring through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate typically involves the Hantzsch thiazole synthesis. This method includes the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds in solvents such as tetrahydrofuran (THF) or 1,4

Biological Activity

The compound (9H-Fluoren-9-yl)methyl thiazol-2-ylcarbamate is a synthetic organic molecule that features a fluorenyl group, a thiazole moiety, and a carbamate functional group. This unique structural combination contributes to its potential biological activities, making it an interesting subject for pharmacological research. The thiazole ring, known for its nitrogen and sulfur atoms, enhances the compound's ability to interact with various biological targets, potentially leading to diverse therapeutic applications.

Structural Characteristics

The compound can be described as follows:

  • Fluorenyl Group : Provides aromatic properties and influences solubility.
  • Thiazole Moiety : Enhances biological activity through interactions with biological macromolecules.
  • Carbamate Functional Group : Known for its ability to form hydrogen bonds, influencing the compound's reactivity and solubility.

Pharmacological Potential

Research has indicated that derivatives of thiazole often exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess antimicrobial properties against various pathogens.
  • Antioxidant Properties : Some studies suggest that compounds containing thiazole can act as antioxidants, scavenging free radicals.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes.

Case Studies and Research Findings

  • Carbonic Anhydrase Inhibition :
    • A study assessed the inhibitory activity of several thiazole derivatives on human carbonic anhydrase isoforms (hCA I, hCA II, hCA V, and hCA XIII). Some compounds demonstrated micromolar inhibition constants, indicating potential therapeutic uses in conditions like glaucoma and edema .
  • Antioxidant Activity :
    • The antioxidant capacity of synthesized thiazole derivatives was evaluated using the DPPH method. Results showed moderate antioxidant activities compared to standard antioxidants like butylated hydroxyanisole (BHA) and α-tocopherol .
  • Antimicrobial Evaluation :
    • A series of fluorenyl-hydrazinthiazole derivatives were synthesized and screened for antimicrobial activity against multidrug-resistant strains. While the minimum inhibitory concentration (MIC) against Gram-positive bacteria was above 256 μg/mL for most compounds, some exhibited promising activity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-MethylthiazoleThiazole ringAntimicrobialSimpler structure
Fluorene DerivativesFluorene coreAnticancerVaried substituents
PhenylthiazolePhenyl and thiazoleAntifungalLacks carbamate functionality

This table illustrates the diversity within thiazole-containing molecules while emphasizing the unique combination of functionalities present in this compound.

The synthesis of this compound typically involves several key steps:

  • Synthesis Route :
    • The compound is synthesized through reactions involving fluorenyl methyl chloroformate and appropriate amines under controlled conditions to ensure high yield and purity.
  • Mechanism of Action :
    • The fluorenyl group interacts with aromatic residues in proteins, while the carbamate group can form covalent bonds with nucleophilic sites on enzymes. These interactions can modulate enzyme activity and lead to various biological effects.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1,3-thiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c21-18(20-17-19-9-10-23-17)22-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHZDZGNELTVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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